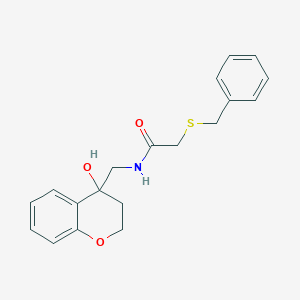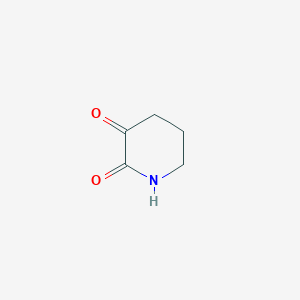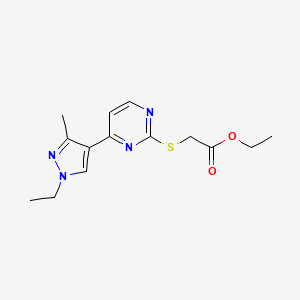
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione, commonly known as MRS2179, is a purinergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of purinergic receptors.
Mecanismo De Acción
MRS2179 selectively blocks the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Activation of the P2Y1 receptor leads to the mobilization of intracellular calcium and activation of phospholipase C. By blocking the P2Y1 receptor, MRS2179 inhibits these downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2179 has been shown to have a wide range of biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation and secretion of granules. In the central nervous system, MRS2179 has been shown to modulate neurotransmission and synaptic plasticity. In the immune system, MRS2179 has been shown to inhibit the migration of immune cells and the release of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of purinergic receptors in various physiological processes. However, MRS2179 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on MRS2179. One direction is to study the role of P2Y1 receptors in various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in long-term experiments. Finally, there is a need to develop better methods for delivering MRS2179 to target tissues, such as the brain, to study its effects in vivo.
Conclusion:
In conclusion, MRS2179 is a valuable tool for studying the role of purinergic receptors in various physiological processes. It has a wide range of biochemical and physiological effects and has been used in numerous scientific studies. However, it also has some limitations for lab experiments, and there is a need for further research to develop more potent and selective P2Y1 receptor antagonists.
Métodos De Síntesis
MRS2179 can be synthesized by reacting 8-bromo-1,3-dimethylxanthine with 2-naphthylmethylamine and hydrazine hydrate. The reaction is carried out in a mixture of acetic acid and ethanol, and the product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which is a subtype of purinergic receptors. Purinergic receptors are involved in a wide range of physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2179 is widely used in scientific research to study the role of purinergic receptors in these processes.
Propiedades
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-22-15-14(16(25)23(2)18(22)26)24(17(20-15)21-19)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFXAYLPHRBXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)


![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)
![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)